molecular formula C12H19NO5 B14310790 4-Methoxy-2,5-bis(methoxymethoxy)-3-methylaniline CAS No. 118825-02-8

4-Methoxy-2,5-bis(methoxymethoxy)-3-methylaniline

Cat. No.: B14310790
CAS No.: 118825-02-8
M. Wt: 257.28 g/mol
InChI Key: LCXDIYAFJHQOHR-UHFFFAOYSA-N
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Description

4-Methoxy-2,5-bis(methoxymethoxy)-3-methylaniline is an organic compound with a complex structure that includes multiple methoxy and methoxymethoxy groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2,5-bis(methoxymethoxy)-3-methylaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Methoxylation: Introduction of methoxy groups to the aromatic ring.

    Methoxymethylation: Protection of hydroxyl groups by converting them to methoxymethyl ethers.

    Amination: Introduction of the amino group to the aromatic ring.

The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to meet the required standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,5-bis(methoxymethoxy)-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the amino group to form corresponding amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions may introduce various functional groups to the aromatic ring.

Scientific Research Applications

4-Methoxy-2,5-bis(methoxymethoxy)-3-methylaniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,5-bis(methoxymethoxy)-3-methylaniline involves its interaction with specific molecular targets and pathways. The methoxy and methoxymethoxy groups may influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2,5-bis(methoxymethoxy)-3-prop-2-enylaniline
  • 4-Methoxy-2,5-bis-methoxymethoxy-phenol
  • (2,5-bis(methoxymethoxy)phenyl)methanol

Uniqueness

4-Methoxy-2,5-bis(methoxymethoxy)-3-methylaniline is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical properties and reactivity. Its combination of methoxy and methoxymethoxy groups makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

118825-02-8

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

4-methoxy-2,5-bis(methoxymethoxy)-3-methylaniline

InChI

InChI=1S/C12H19NO5/c1-8-11(18-7-15-3)9(13)5-10(12(8)16-4)17-6-14-2/h5H,6-7,13H2,1-4H3

InChI Key

LCXDIYAFJHQOHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1OC)OCOC)N)OCOC

Origin of Product

United States

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